Product packaging for Sodium 2-hydroxy-2-(pyridin-2-yl)acetate(Cat. No.:CAS No. 1706465-12-4)

Sodium 2-hydroxy-2-(pyridin-2-yl)acetate

Cat. No.: B1449341
CAS No.: 1706465-12-4
M. Wt: 175.12 g/mol
InChI Key: KOTLWRWPVUXAKC-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and CAS Registry

The compound sodium 2-hydroxy-2-(pyridin-2-yl)acetate is systematically named according to IUPAC rules as the sodium salt of 2-hydroxy-2-(pyridin-2-yl)acetic acid. This nomenclature reflects its structure: a pyridine ring substituted at the 2-position with a hydroxyl-bearing acetic acid moiety, neutralized by a sodium cation. The CAS Registry Number for this compound is 1706465-12-4 , a unique identifier critical for unambiguous chemical referencing in databases and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₆NNaO₃ , comprising seven carbon atoms, six hydrogen atoms, one nitrogen atom, one sodium atom, and three oxygen atoms. The molecular weight is 175.12 g/mol , calculated as follows:

  • Carbon (C): $$7 \times 12.01 = 84.07 \, \text{g/mol}$$
  • Hydrogen (H): $$6 \times 1.008 = 6.05 \, \text{g/mol}$$
  • Nitrogen (N): $$14.01 \, \text{g/mol}$$
  • Sodium (Na): $$22.99 \, \text{g/mol}$$
  • Oxygen (O): $$3 \times 16.00 = 48.00 \, \text{g/mol}$$
    Total : $$84.07 + 6.05 + 14.01 + 22.99 + 48.00 = 175.12 \, \text{g/mol}$$.

Table 1: Molecular Composition Breakdown

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 7 12.01 84.07
H 6 1.008 6.05
N 1 14.01 14.01
Na 1 22.99 22.99
O 3 16.00 48.00
Total 175.12

Structural Relationship to Pyridine Carboxylate Derivatives

This compound belongs to the pyridine carboxylate family, characterized by a pyridine ring fused with carboxylate or related functional groups. Key structural comparisons include:

  • Picolinic Acid (2-Pyridinecarboxylic Acid) : Differs by having a carboxylic acid group (-COOH) directly attached to the pyridine ring at the 2-position, whereas the sodium salt features a hydroxyl-acetate moiety (-CH(OH)COO⁻Na⁺) at the same position.
  • 2-Pyridineacetic Acid : Contains an acetic acid group (-CH₂COOH) linked to the pyridine ring, lacking the hydroxyl group present in the title compound.
  • 3-Hydroxypicolinic Acid : Substituted with a hydroxyl group at the 3-position and a carboxylic acid at the 2-position, illustrating positional isomerism.

The hydroxyl and acetate groups in this compound enable unique chelation properties , distinguishing it from simpler pyridine carboxylates. This structural motif facilitates coordination with metal ions, a trait exploited in catalysis and materials science.

Figure 1: Structural Comparison of Selected Pyridine Derivatives

  • Picolinic Acid : $$ \text{NC}5\text{H}4\text{COOH} $$
  • 2-Pyridineacetic Acid : $$ \text{NC}5\text{H}4\text{CH}_2\text{COOH} $$
  • This compound : $$ \text{NC}5\text{H}4\text{C(OH)COO}^- \text{Na}^+ $$

This compound’s hybrid structure merges the electron-withdrawing pyridine ring with hydrophilic hydroxyl and carboxylate groups, influencing its solubility and reactivity. Such characteristics are pivotal in applications ranging from synthetic intermediates to biological chelators.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6NNaO3 B1449341 Sodium 2-hydroxy-2-(pyridin-2-yl)acetate CAS No. 1706465-12-4

Properties

IUPAC Name

sodium;2-hydroxy-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.Na/c9-6(7(10)11)5-3-1-2-4-8-5;/h1-4,6,9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLWRWPVUXAKC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706465-12-4
Record name sodium 2-hydroxy-2-(pyridin-2-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

General Synthetic Approach

The preparation of sodium 2-hydroxy-2-(pyridin-2-yl)acetate typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyacetate group, followed by neutralization with sodium bases to form the sodium salt. The key steps include:

  • Formation of 2-hydroxy-2-(pyridin-2-yl)acetic acid or its derivatives.
  • Neutralization with sodium carbonate or sodium hydroxide to yield the sodium salt.

Preparation via Reaction of Pyridine-2-carboxaldehyde with Sodium Cyanide and Hydrolysis

One common method involves the cyanohydrin formation from pyridine-2-carboxaldehyde, followed by hydrolysis and neutralization:

  • Step 1: Pyridine-2-carboxaldehyde reacts with sodium cyanide under controlled conditions to form the cyanohydrin intermediate.
  • Step 2: The cyanohydrin is hydrolyzed under acidic or basic conditions to give 2-hydroxy-2-(pyridin-2-yl)acetic acid.
  • Step 3: Neutralization of the acid with sodium hydroxide or sodium carbonate forms the sodium salt.

This method benefits from straightforward reagents and conditions, producing high-purity products suitable for further applications.

Use of Sodium Carbonates and Bicarbonates in Salt Formation

According to patent literature on related pyridone derivatives, alkali metal carbonates and bicarbonates, particularly sodium carbonate (Na₂CO₃), are preferred bases for salt formation due to their mild basicity and buffering capacity. The process involves:

  • Mixing the hydroxy acid with sodium carbonate or bicarbonate.
  • Warming the mixture to facilitate salt formation without exceeding 120°C, typically between 60°C and 105°C.
  • Isolation of the sodium salt by removing inorganic salts and drying.

This method ensures controlled reaction conditions, minimizing decomposition and side reactions.

Catalytic Methods for Hydroxylation and Acetate Formation

Some advanced methods employ catalytic systems, such as copper catalysts, to facilitate hydroxylation and acetate formation from halogenated pyridine derivatives. For example:

  • Reacting 2-halogenated pyridine acetic acid or nitrile derivatives with aqueous bases in the presence of copper catalysts at elevated temperatures (around 250°C) under pressure.
  • Acidifying the reaction mixture post-reaction and performing solvent extraction to isolate the hydroxy acetate.
  • Subsequent neutralization with sodium bases to form the sodium salt.

This one-pot or tank method approach yields high purity (up to 97%) and high yield (above 90%) products, demonstrating industrial applicability.

Detailed Reaction Conditions and Yields

Preparation Step Reagents/Conditions Temperature (°C) Pressure (atm) Yield (%) Purity (%) Notes
Cyanohydrin formation and hydrolysis Pyridine-2-carboxaldehyde + NaCN + acid/base Ambient to 100 Atmospheric ~85-90 >95 Followed by neutralization with NaOH
Salt formation with Na₂CO₃ or NaHCO₃ Hydroxy acid + Na₂CO₃ or NaHCO₃ 60 - 105 Atmospheric Quantitative >98 Temperature control critical to avoid decomposition
Copper-catalyzed hydroxylation 2-halogenophenyl acetic acid + NaOH + CuCl 250 10-11 atm 92-95 96-97 One-pot method with acidification and solvent extraction

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Analytical Applications

SMPA is primarily recognized for its role as a chelating agent . Its ability to form stable complexes with metal ions enables its use in several analytical techniques:

  • Metal Ion Analysis : SMPA is utilized in the detection and quantification of metal ions in environmental and biological samples. Its chelating properties enhance the sensitivity of methods such as:
    • High-performance liquid chromatography (HPLC)
    • Gas chromatography (GC)
    • Spectrophotometry (UV-Vis and fluorescence)
  • Biochemical Assays : It serves as an inhibitor in various biochemical assays, providing a means to study enzyme activities and interactions involving metal ions.
  • Colorimetric Sensors : SMPA can be employed as a colorimetric sensor for detecting specific metal ions, which is valuable in environmental monitoring.

Biological Applications

Research has shown that SMPA exhibits several biological properties , including:

  • Antioxidant Activity : SMPA has demonstrated the ability to scavenge free radicals, reducing oxidative stress in cellular models.
  • Anticancer Effects : In vitro studies indicate that SMPA can inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Properties : SMPA has been investigated for its ability to reduce inflammation, offering possibilities for therapeutic use in inflammatory diseases.

Industrial Applications

Beyond laboratory research, SMPA finds applications in various industrial sectors:

  • Metal Plating and Textile Dyeing : Its chelating ability makes it useful in processes requiring metal ion stabilization.
  • Photographic Processing : SMPA is involved in photographic chemical formulations due to its properties that stabilize metal ions used in imaging processes.
  • Drug Development : The compound's biological activities are being explored for potential use in drug formulations, particularly those targeting oxidative stress-related conditions and cancer.

Case Study 1: Antioxidant Properties

In a study published by the Royal Society of Chemistry, researchers investigated the antioxidant capabilities of SMPA. The compound was tested against various free radicals, demonstrating significant scavenging activity that could be beneficial for developing antioxidant therapies .

Case Study 2: Anticancer Research

Research conducted at a university laboratory focused on the anticancer effects of SMPA on breast cancer cell lines. Results indicated that treatment with SMPA reduced cell viability and induced apoptosis, marking it as a candidate for further development as an anticancer agent .

Case Study 3: Metal Ion Detection

Another study highlighted the effectiveness of SMPA as a colorimetric sensor for lead ions. The compound formed a distinct color change upon binding with lead ions, allowing for sensitive detection methods applicable in environmental monitoring .

Mechanism of Action

The mechanism of action of Sodium 2-hydroxy-2-(pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Sodium 2-Hydroxy-2-(5-Methylpyridin-2-yl)Acetate

  • Molecular Formula : C₉H₁₀NNaO₃ (MW: 215.17 g/mol)
  • Key Features : A methyl group at the 5-position of the pyridine ring increases lipophilicity compared to the parent compound.
  • Synthesis : Derived via alkaline hydrolysis of ethyl 2-hydroxy-2-(5-methylpyridin-2-yl)acetate, followed by sodium salt formation .
  • Applications : Used in crystallography studies due to predictable hydrogen-bonding patterns .

Sodium 2-(5-(Trifluoromethyl)Pyridin-2-yl)Acetate

  • Molecular Formula : C₈H₅F₃NNaO₂ (MW: 233.12 g/mol)
  • Key Features : The electron-withdrawing trifluoromethyl group enhances stability against oxidation and alters bioavailability.
  • Synthesis : Prepared via halogenation of pyridine followed by carboxylation and sodium exchange .
  • Applications : Investigated in agrochemical research for pesticidal activity .

Ethyl 2-(Pyridin-2-yl)Acetate

  • Molecular Formula: C₉H₁₁NO₂ (MW: 165.19 g/mol)
  • Key Features : The ethyl ester group confers organic solubility, making it ideal for solvent-based reactions.
  • Synthesis: Synthesized by refluxing pyridin-2-yl derivatives with ethyl bromoacetate in ethanol .
  • Applications : Intermediate in indolizine synthesis for pharmaceutical scaffolds .

Methyl 2-(Pyridin-2-ylamino)Acetate

  • Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol)
  • Key Features: An amino group replaces the hydroxyl, enabling nucleophilic reactivity.
  • Synthesis: Derived from glycine methyl ester and 2-aminopyridine .
  • Applications : Studied as a precursor for anticonvulsant agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Solubility Key Functional Groups Synthesis Method Applications
Sodium 2-hydroxy-2-(pyridin-2-yl)acetate C₈H₈NNaO₃ 201.15 g/mol High (aqueous) Pyridine, hydroxyl, sodium Alkaline hydrolysis of esters Pharmaceutical intermediates
Ethyl 2-(pyridin-2-yl)acetate C₉H₁₁NO₂ 165.19 g/mol Organic solvents Pyridine, ester Reflux with ethyl bromoacetate Organic synthesis
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate C₈H₅F₃NNaO₂ 233.12 g/mol Moderate (aqueous) Trifluoromethyl, sodium Halogenation/carboxylation Agrochemical research
Methyl 2-(pyridin-2-ylamino)acetate C₈H₁₀N₂O₂ 166.18 g/mol Low (organic) Pyridine, amino, ester Condensation with glycine ester CNS drug development

Research Findings and Functional Insights

  • Solubility and Reactivity : The sodium salt’s aqueous solubility contrasts with esters’ organic compatibility, directing their use in different reaction media .
  • Biological Activity : Pyridin-2-yl derivatives with hydroxyl or ester groups show anti-inflammatory (ED₅₀: 0.16–0.36 mmol/kg) and analgesic properties .
  • Synthetic Utility : Copper/I₂-mediated oxidative coupling of 2-(pyridin-2-yl)acetates with alkenes yields indolizines (yields: 60–95%), valuable in drug discovery .

Biological Activity

Sodium 2-hydroxy-2-(pyridin-2-yl)acetate, with the molecular formula C₇H₆NNaO₃ and a molecular weight of 175.12 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a pyridine ring, which contribute to its diverse chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-2-carboxaldehyde with sodium hydroxide and chloroacetic acid. The process includes the formation of an intermediate that is subsequently neutralized with sodium hydroxide to yield the final product. Industrial production methods mirror these synthetic routes but are optimized for larger-scale production, ensuring high yield and purity through controlled reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated against various pathogens, demonstrating efficacy in inhibiting the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of the pyridine ring enhances its interaction with microbial targets, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit specific enzymes or receptors involved in inflammatory processes, which could lead to its application in treating inflammatory diseases. The mechanism of action likely involves modulation of inflammatory pathways, although detailed molecular interactions remain an area for further research .

Antiviral Activity

In addition to antimicrobial properties, this compound has shown potential antiviral activity . Its structural characteristics allow it to interact with viral components, potentially inhibiting viral replication. This activity is particularly relevant in the context of emerging viral threats, including those highlighted during the COVID-19 pandemic .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Activity Evaluation :
    • A study assessed the compound's effectiveness against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its use as an antimicrobial agent.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans64 µg/mL
  • Anti-inflammatory Mechanism :
    • Research demonstrated that this compound inhibits pro-inflammatory cytokines in vitro, suggesting its potential role in managing inflammatory responses.
  • Antiviral Studies :
    • Preliminary antiviral assays showed that the compound could reduce viral load in cell cultures infected with certain viruses, indicating a pathway for therapeutic development against viral infections .

Q & A

Q. What are the optimal synthetic routes for Sodium 2-hydroxy-2-(pyridin-2-yl)acetate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via Pd-catalyzed α-arylation reactions using ethyl 2-(pyridin-2-yl)acetate as a precursor. Key parameters include:

  • Catalyst system : Pd(OAc)₂ with X-Phos ligand (L6) improves cross-coupling efficiency .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates.
  • Substrate ratio : A 1:1.2 molar ratio of pyridylacetate to aryl halide minimizes side products.
    Table 1 : Example reaction optimization:
CatalystLigandYield (%)
Pd(OAc)₂X-Phos85
PdCl₂PPh₃45

Post-synthesis, the product is neutralized with NaOH to form the sodium salt. Yield improvements require rigorous exclusion of moisture and oxygen .

Q. What purification and characterization techniques ensure the structural integrity of this compound?

Methodological Answer:

  • Purification : Use recrystallization from ethanol/water (1:3 v/v) to remove unreacted starting materials. Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) isolates the pure compound .
  • Characterization :
    • NMR : Confirm the absence of tautomeric impurities (e.g., enol vs. keto forms) via ¹H and ¹³C NMR in D₂O .
    • HPLC : Employ a C18 column (UV detection at 254 nm) with a mobile phase of 0.1% TFA in water/acetonitrile (95:5) to validate purity >98% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose via approved chemical waste channels .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Monitor for discoloration, which indicates decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomeric equilibria in this compound derivatives?

Methodological Answer:

  • Multi-technique approach : Combine variable-temperature NMR (VT-NMR) and UV-Vis spectroscopy to track tautomeric shifts. For example, VT-NMR at 25–80°C in DMSO-d₆ reveals dynamic equilibria between enol and keto forms .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict energy barriers for proton transfer, aligning with experimental data .

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric and electronic factors : The pyridyl nitrogen directs electrophilic attacks to the α-carbon via coordination with Pd catalysts. X-ray crystallography (using SHELXL ) confirms planar geometry at the reactive site.
  • Kinetic studies : Stopped-flow UV-Vis spectroscopy reveals a two-step mechanism: (1) oxidative addition of aryl halide to Pd(0), (2) rate-determining transmetallation .

Q. How can researchers address discrepancies in bioactivity data for this compound in cellular assays?

Methodological Answer:

  • Assay standardization : Use phosphatidylcholine assay kits (e.g., Abcam Kit) to quantify membrane interactions, ensuring consistent cell viability controls (e.g., MTT assays) .
  • Buffer optimization : Adjust pH to 7.4 (±0.2) with phosphate buffers to stabilize the compound’s ionization state. Avoid Tris buffers, which may chelate metal ions critical for activity .

Q. What advanced structural analysis methods validate the coordination chemistry of this compound with metal ions?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the compound with transition metals (e.g., Cu²⁺) and refine structures using SHELX programs. Anisotropic displacement parameters confirm octahedral geometry .
  • EPR spectroscopy : Detect paramagnetic species in frozen solutions (77 K) to identify metal-ligand binding modes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2-hydroxy-2-(pyridin-2-yl)acetate
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Sodium 2-hydroxy-2-(pyridin-2-yl)acetate

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